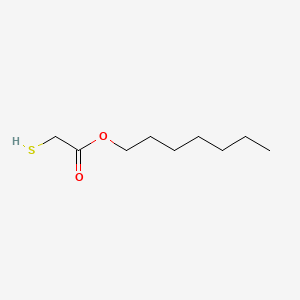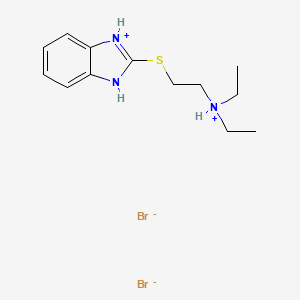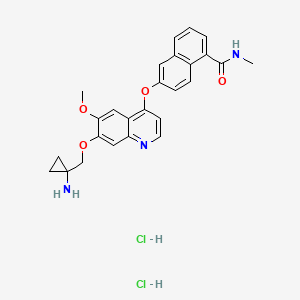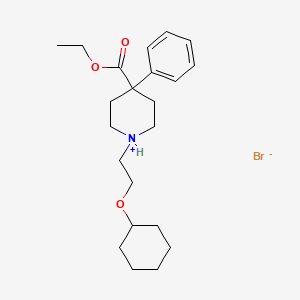
1-(2-(Cyclohexyloxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the ethyl group: This can be done through an alkylation reaction using ethyl halides.
Formation of the cyclohexyloxyethyl group: This step involves the reaction of cyclohexanol with ethylene oxide, followed by attachment to the piperidine ring.
Final assembly: The final step involves the esterification of the carboxylate group with ethyl alcohol and the formation of the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
科学研究应用
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity.
相似化合物的比较
Similar Compounds
Cyclohexanol derivatives: Compounds with similar cyclohexyloxyethyl groups.
Piperidine derivatives: Compounds with similar piperidine rings and phenyl groups.
Ethyl esters: Compounds with similar ethyl ester functional groups.
Uniqueness
Ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylatebromide is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
102945-47-1 |
|---|---|
分子式 |
C22H34BrNO3 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
ethyl 1-(2-cyclohexyloxyethyl)-4-phenylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C22H33NO3.BrH/c1-2-25-21(24)22(19-9-5-3-6-10-19)13-15-23(16-14-22)17-18-26-20-11-7-4-8-12-20;/h3,5-6,9-10,20H,2,4,7-8,11-18H2,1H3;1H |
InChI 键 |
LNVBJSRWKZIZAE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCOC2CCCCC2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
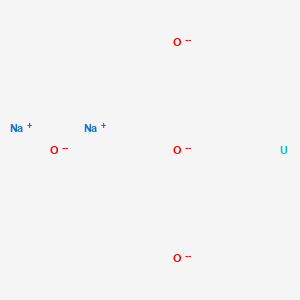
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)
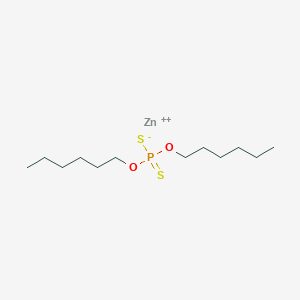
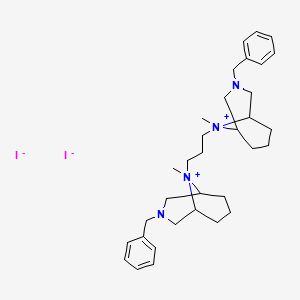
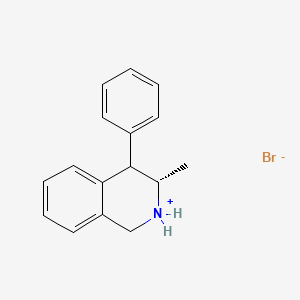
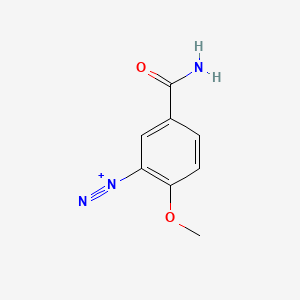
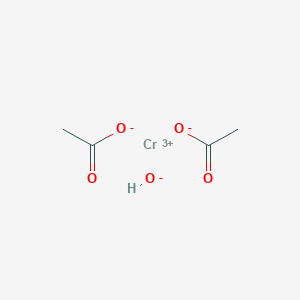
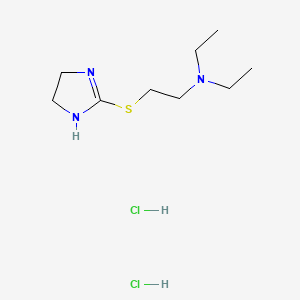
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
